2-(2-Chlorophenyl)-2-morpholinoacetic acid
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Overview
Description
2-(2-Chlorophenyl)-2-morpholinoacetic acid is an organic compound that features a chlorinated phenyl ring and a morpholine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-morpholinoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and morpholine.
Reaction: The 2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with morpholine to form 2-(2-chlorophenyl)-morpholine.
Oxidation: The resulting 2-(2-chlorophenyl)-morpholine is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-(2-Chlorophenyl)acetonitrile
Uniqueness
2-(2-Chlorophenyl)-2-morpholinoacetic acid is unique due to the presence of both a chlorinated phenyl ring and a morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H14ClNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
InChI Key |
WGXJWBKTYNGJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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